molecular formula C10H12N4Na2O11P2 B13390720 disodium;[[3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy-oxidophosphoryl] hydrogen phosphate

disodium;[[3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy-oxidophosphoryl] hydrogen phosphate

Cat. No.: B13390720
M. Wt: 472.15 g/mol
InChI Key: MYSOKTVZCUBKOZ-UHFFFAOYSA-L
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Description

Disodium;[[3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy-oxidophosphoryl] hydrogen phosphate is a complex organic compound with significant biochemical and industrial applications. It is a disodium salt of a phosphorylated nucleoside, often used in various scientific research fields due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of disodium;[[3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy-oxidophosphoryl] hydrogen phosphate typically involves the phosphorylation of the corresponding nucleoside. This process can be achieved through the reaction of the nucleoside with phosphorylating agents such as phosphorus oxychloride or phosphoryl chloride under controlled conditions. The reaction is usually carried out in an anhydrous solvent like pyridine or dimethylformamide, followed by neutralization with sodium hydroxide to form the disodium salt.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale phosphorylation reactions using automated reactors. The process includes the purification of the product through crystallization or chromatography to ensure high purity and yield. The final product is typically obtained as a white to off-white powder or crystalline solid.

Chemical Reactions Analysis

Types of Reactions

Disodium;[[3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy-oxidophosphoryl] hydrogen phosphate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different phosphorylated derivatives.

    Reduction: Reduction reactions can modify the purine ring or the sugar moiety.

    Substitution: Nucleophilic substitution reactions can occur at the phosphate group or the purine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include various phosphorylated nucleoside derivatives, which can have different biological activities and applications.

Scientific Research Applications

Disodium;[[3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy-oxidophosphoryl] hydrogen phosphate is widely used in scientific research due to its role in:

    Chemistry: As a reagent in the synthesis of nucleotides and nucleic acids.

    Biology: In studies of DNA and RNA synthesis, as well as enzyme-substrate interactions.

    Medicine: As a potential therapeutic agent in antiviral and anticancer research.

    Industry: In the production of flavor enhancers and food additives.

Mechanism of Action

The compound exerts its effects primarily through its interaction with enzymes and nucleic acids. It can act as a substrate or inhibitor for various enzymes involved in nucleotide metabolism. The phosphorylated form can be incorporated into DNA or RNA, affecting their synthesis and function. The molecular targets include polymerases, kinases, and other enzymes involved in nucleic acid metabolism.

Comparison with Similar Compounds

Similar Compounds

    Disodium inosinate: Another phosphorylated nucleoside with similar biochemical properties.

    Disodium guanylate: Used as a flavor enhancer and has similar industrial applications.

    Disodium adenosine monophosphate: Shares similar synthetic routes and applications in biochemistry.

Uniqueness

Disodium;[[3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy-oxidophosphoryl] hydrogen phosphate is unique due to its specific structure, which allows it to participate in a wide range of biochemical reactions and applications. Its ability to act as a substrate for various enzymes and its incorporation into nucleic acids make it a valuable compound in both research and industrial applications.

Properties

IUPAC Name

disodium;[[3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy-oxidophosphoryl] hydrogen phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4O11P2.2Na/c15-6-4(1-23-27(21,22)25-26(18,19)20)24-10(7(6)16)14-3-13-5-8(14)11-2-12-9(5)17;;/h2-4,6-7,10,15-16H,1H2,(H,21,22)(H,11,12,17)(H2,18,19,20);;/q;2*+1/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYSOKTVZCUBKOZ-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COP(=O)([O-])OP(=O)(O)[O-])O)O.[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4Na2O11P2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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